

3-Acetylpyridine-4-Carboxylic Acid: Technical Profile & Synthesis Guide

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Compound of Interest

Compound Name: *3-Acetylisonicotinic acid*

Cat. No.: *B12445141*

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Part 1: Chemical Identity & CAS Verification

Accurate identification of this compound is frequently complicated by the existence of multiple positional isomers (e.g., 2-acetyl-4-carboxylic acid or 3-acetyl-2-carboxylic acid). The specific regiochemistry—an acetyl group at position 3 and a carboxylic acid at position 4—imparts unique reactivity, particularly the tendency to cyclize into a lactol form.

Property	Data
Primary Name	3-Acetylpyridine-4-carboxylic acid
Synonyms	3-Acetylisonicotinic acid; 4-Pyridinecarboxylic acid, 3-acetyl-
CAS Number	1211523-63-5 (Free Acid)
Related CAS	928714-37-8 (Methyl ester); 25028-33-5 (2-acetyl isomer)
Molecular Formula	C H NO
Molecular Weight	165.15 g/mol
SMILES	<chem>CC(=O)c1c(C(=O)O)ccnc1</chem>
Structure	Pyridine ring substituted at C3 (acetyl) and C4 (carboxyl)

The Isomer Challenge

Researchers must distinguish this compound from its isomers, which have vastly different reactivities.

- **3-Acetylisonicotinic acid** (Target): Precursor to furo[3,4-c]pyridine systems.[\[1\]](#)
- 2-Acetylisonicotinic acid: Precursor to furo[3,4-b]pyridine systems.
- 3-Acetylpicolinic acid: Often forms stable zwitterions due to proximity to the ring nitrogen.

Part 2: Synthesis & Production Protocols

The synthesis of 3-acetylpyridine-4-carboxylic acid is non-trivial due to the high reactivity of the pyridine ring and the potential for decarboxylation. Two primary methodologies are recommended based on scale and available precursors.

Method A: Regioselective Grignard Addition (The Anhydride Route)

This is the classical approach for synthesizing ortho-acyl pyridine carboxylic acids. It exploits the reactivity of 3,4-pyridinedicarboxylic anhydride.

- Precursor: 3,4-Pyridinedicarboxylic anhydride (obtained from the diacid via acetic anhydride dehydration).
- Reagent: Methylmagnesium Iodide (MeMgI) or Methylcadmium.
- Mechanism: Nucleophilic attack of the methyl group on the anhydride carbonyl.
 - Critical Insight: Attack at the C3 carbonyl is sterically favored over C4 in some solvent systems, but mixtures are common. The C4 position is more electron-deficient, but the C3 position is less hindered if the nitrogen is complexed.
- Workup: Acid hydrolysis yields the keto-acid.

Method B: Malonate Displacement (The Patent Route)

For higher purity and avoidance of isomer mixtures, a stepwise construction is preferred.

- Starting Material: Methyl 3-bromoisonicotinate or similar 3-halo derivative.
- Coupling: Stille coupling with tributyl(1-ethoxyvinyl)tin or reaction with a malonate enolate.
- Hydrolysis: Acidic hydrolysis unmasks the acetyl group and hydrolyzes the ester.

Experimental Workflow Diagram



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Caption: Synthesis pathway via Grignard addition to anhydride, highlighting the critical ring-chain tautomerism equilibrium.

Part 3: Applications in Drug Discovery

The core value of 3-acetylpyridine-4-carboxylic acid lies in its utility as a scaffold for fused heterocycles.

- Naphthyridine Synthesis: Condensation with hydrazines or amines yields substituted 1,6-naphthyridines, a class of compounds known for antimicrobial and anticancer activity.
- Furopyridines: Under dehydrating conditions, the acid cyclizes to form furo[3,4-c]pyridin-1(3H)-one derivatives. These lactones are potential inhibitors of enzymes requiring a specific steric pocket.
- Bioisosteres: The keto-acid moiety serves as a bioisostere for other ortho-substituted aromatic acids in fragment-based drug design (FBDD).

Part 4: Analytical Characterization & Safety

CAS Verification Logic

To confirm you have the correct isomer (CAS 1211523-63-5) and not the 2-acetyl isomer (CAS 25028-33-5):

- ¹H NMR (DMSO-d₆):
 - 3-Acetyl: Look for a singlet methyl peak at ~2.5-2.6 ppm. The pyridine protons will show a characteristic splitting pattern for 3,4-substitution (singlet at C2, doublets at C5/C6).
 - Lactol Evidence: If the spectrum shows a complex multiplet or a shift in the methyl peak, the compound may be in its cyclic lactol form (hydroxy-lactone). This is normal and reversible with base.
- IR Spectroscopy:
 - Look for two carbonyl stretches: one for the ketone (~1690 cm⁻¹) and one for the acid (~1710-1730 cm⁻¹). Broad OH stretch indicates the acid/lactol.

Safety (MSDS Highlights)

- Hazards: Skin and eye irritant (H315, H319). Potential respiratory irritant (H335).

- Handling: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent degradation or irreversible cyclization.

References

- PubChem. (2025).[2] Compound Summary for Isomers of Acetylpyridine Carboxylic Acids. National Library of Medicine. Retrieved from [[Link](#)]
- Mongin, F., et al. (2005). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. Tetrahedron Letters.
- Google Patents. (n.d.). Substituted semicarbazones and related compounds (US5098462A). (Describes synthesis of related acetyl-isonicotinic acid derivatives).

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Sources

- [1. US5098462A - Substituted semi-carbazones and related compounds - Google Patents \[patents.google.com\]](#)
- [2. chemimpex.com \[chemimpex.com\]](#)
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